
2-(4-acetylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ACETYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an acetylphenyl group, a nitro group, and a dihydroisoindole-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ACETYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the following steps:
Acetylation: The acetyl group is introduced via Friedel-Crafts acetylation using acetyl chloride and aluminum chloride as a catalyst.
Cyclization: The formation of the isoindole-dione core is achieved through cyclization reactions, often involving the use of phthalic anhydride and ammonium acetate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for precise reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(4-ACETYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl group.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Reduction: Formation of 2-(4-AMINOPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE.
Substitution: Formation of various substituted isoindole derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized isoindole derivatives with additional functional groups.
科学研究应用
2-(4-ACETYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-(4-ACETYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetylphenyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.
相似化合物的比较
Similar Compounds
2-(4-ACETYLPHENYL)-5-NITRO-1H-ISOINDOLE-1,3-DIONE: Similar structure but lacks the dihydro component.
2-(4-ACETYLPHENYL)-5-AMINO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Similar structure with an amino group instead of a nitro group.
Uniqueness
2-(4-ACETYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of both the nitro and acetylphenyl groups, which confer distinct chemical reactivity and potential biological activities. Its dihydroisoindole-dione core also contributes to its unique properties compared to other isoindole derivatives.
属性
分子式 |
C16H10N2O5 |
|---|---|
分子量 |
310.26 g/mol |
IUPAC 名称 |
2-(4-acetylphenyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H10N2O5/c1-9(19)10-2-4-11(5-3-10)17-15(20)13-7-6-12(18(22)23)8-14(13)16(17)21/h2-8H,1H3 |
InChI 键 |
LJEJLLMAFNUNJG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methylpropyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11690532.png)
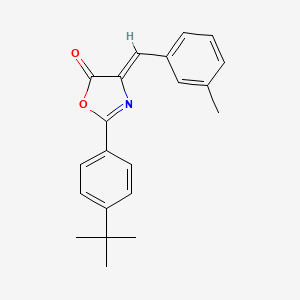
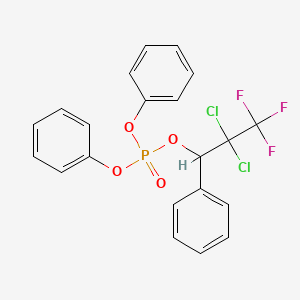
![(2Z,5Z)-5-benzylidene-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690551.png)
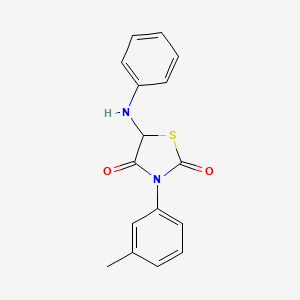
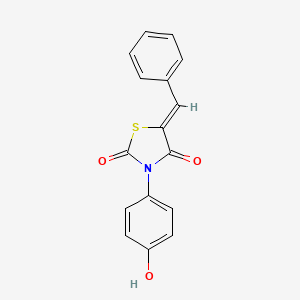
![N'-[(E)-(3-methoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11690575.png)

![N-[3-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]-2-methylbenzamide](/img/structure/B11690587.png)
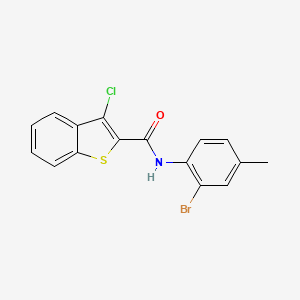
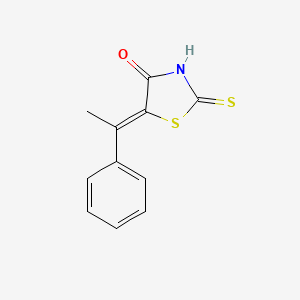
![N'-[(E)-(3-bromophenyl)methylidene]-2-nitrobenzohydrazide](/img/structure/B11690607.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11690609.png)
